molecular formula C19H22N2O6S2 B2938594 methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1396770-35-6

methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2938594
CAS No.: 1396770-35-6
M. Wt: 438.51
InChI Key: KPUDUMRGRCNZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

methyl 3-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(10-11-28-17)29(24,25)21-14-8-5-9-15(12-14)27-19(23)20-13-6-3-2-4-7-13/h2-4,6-7,10-11,14-15,21H,5,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUDUMRGRCNZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate involves multiple steps, including the formation of the thiophene ring and the introduction of the cyclohexyl and phenylcarbamoyl groups. The synthetic route typically starts with the preparation of the thiophene-2-carboxylate core, followed by the addition of the sulfamoyl and phenylcarbamoyl groups under controlled reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate: Similar structure but with a benzoate group instead of a thiophene ring.

    Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)pyridine-2-carboxylate: Contains a pyridine ring instead of a thiophene ring.

    Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)furan-2-carboxylate:

Biological Activity

Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, supported by relevant case studies and research findings.

The synthesis of this compound involves several key steps:

  • Formation of the Thiophene Ring : The thiophene-2-carboxylate core is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The sulfamoyl and phenylcarbamoyl groups are introduced via nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
  • Characterization : The compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:

  • Case Study : A study conducted by Zhang et al. (2020) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research:

  • Mechanism of Action : The compound appears to exert its anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways. It interacts with key molecular targets involved in cell proliferation and survival.
  • Case Study : In vitro studies reported by Murray et al. (2010) indicated that treatment with this compound led to a significant reduction in tumor cell viability in various cancer cell lines, including breast and lung cancers .

Research Findings and Data Tables

The following table summarizes the biological activities observed in various studies:

Activity Pathogen/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLZhang et al., 2020
AntimicrobialEscherichia coliMIC = 32 µg/mLZhang et al., 2020
AnticancerMCF-7 (breast cancer cells)Reduced viability by 50% at 10 µMMurray et al., 2010
AnticancerA549 (lung cancer cells)Induced apoptosisMurray et al., 2010

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.